methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 1422772-79-9
VCID: VC2882190
InChI: InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-10-7-6(4)12-5(9)3-11-7/h2-3H,1H3,(H,10,11)
SMILES: COC(=O)C1=CNC2=NC=C(N=C12)Br
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol

methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

CAS No.: 1422772-79-9

Cat. No.: VC2882190

Molecular Formula: C8H6BrN3O2

Molecular Weight: 256.06 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate - 1422772-79-9

Specification

CAS No. 1422772-79-9
Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
IUPAC Name methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Standard InChI InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-10-7-6(4)12-5(9)3-11-7/h2-3H,1H3,(H,10,11)
Standard InChI Key AIAXARHLQDMTCY-UHFFFAOYSA-N
SMILES COC(=O)C1=CNC2=NC=C(N=C12)Br
Canonical SMILES COC(=O)C1=CNC2=NC=C(N=C12)Br

Introduction

Chemical Properties and Structural Characteristics

Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a well-defined heterocyclic compound with established chemical properties. Its molecular structure features a fused ring system containing both pyrrole and pyrazine moieties, with strategic functional group placement that contributes to its chemical reactivity and biological activity.

Basic Chemical Information

The compound is characterized by the following fundamental chemical parameters:

PropertyValue
CAS Number1422772-79-9
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
IUPAC Namemethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

The compound contains several key functional groups, including a bromine atom at position 2, a methyl ester group at position 7, and a fused heterocyclic ring system comprising pyrrole and pyrazine rings . This unique structural arrangement provides multiple points for chemical modification and biological interaction.

Structural Identifiers and Representations

For computational chemistry and database purposes, the compound is defined by several standard identifiers:

Identifier TypeValue
Standard InChIInChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-10-7-6(4)12-5(9)3-11-7/h2-3H,1H3,(H,10,11)
Standard InChIKeyAIAXARHLQDMTCY-UHFFFAOYSA-N
SMILESCOC(=O)C1=CNC2=NC=C(N=C12)Br
Canonical SMILESCOC(=O)C1=CNC2=NC=C(N=C12)Br
PubChem Compound ID86677898

These identifiers facilitate the compound's recognition across chemical databases and computational platforms, enabling researchers to efficiently access and analyze its properties and potential applications.

Mechanism of Action

The biological effects of methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate are mediated through specific biochemical interactions at the molecular level.

Kinase Inhibitory Activity

One of the primary mechanisms through which methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate exerts its biological effects is through kinase inhibition:

  • The compound binds to the active site of various kinase enzymes

  • This binding disrupts normal kinase function by preventing ATP binding or substrate phosphorylation

  • The inhibition of kinase activity subsequently affects downstream signaling pathways involved in cell proliferation, survival, and other cellular processes

This kinase inhibitory activity is particularly significant for the compound's potential applications in cancer therapy and other diseases characterized by dysregulated kinase signaling.

Molecular Interactions

At the molecular level, methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate interacts with multiple biochemical pathways:

  • The compound forms essential hydrogen bonds with the hinge region of kinase proteins

  • These interactions lead to the inhibition of kinase activity

  • The inhibition affects various biochemical pathways related to cell cycle progression, apoptosis, and cellular differentiation

These molecular interactions provide the foundation for the compound's diverse biological activities and potential therapeutic applications.

Applications in Drug Discovery and Development

Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate has significant applications in medicinal chemistry and drug development due to its unique structural features and biological activities.

Role as a Building Block in Medicinal Chemistry

The compound serves as an important building block in the synthesis of more complex bioactive molecules:

  • The reactive bromine atom at position 2 allows for further functionalization through various coupling reactions

  • The fused heterocyclic system provides a scaffold for developing compounds with specific biological activities

  • The methyl ester group can be modified to alter pharmacokinetic properties or introduce additional functional groups

These characteristics make methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate a valuable starting material for the development of diverse chemical libraries and potential drug candidates.

Chemical Reactivity and Modifications

The chemical reactivity of methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate enables various modifications that can enhance its biological properties or lead to the development of new derivatives.

Key Chemical Reactions

Several important chemical reactions can be performed using methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate as a starting material:

  • Nucleophilic substitution reactions at the bromine position, allowing for the introduction of various functional groups

  • Cross-coupling reactions such as Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups

  • Reduction reactions to remove or modify the bromine functionality

  • Hydrolysis of the methyl ester to yield the corresponding carboxylic acid

  • Amidation reactions to convert the ester to various amide derivatives

These reactions expand the chemical space accessible from this compound and enable the development of diverse derivatives with potentially enhanced biological activities.

Structure Optimization Strategies

The optimization of methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate for specific biological applications may involve several strategies:

  • Modification of the bromine position to introduce groups that enhance target binding

  • Alteration of the ester group to improve pharmacokinetic properties

  • Introduction of additional substituents on the pyrrolopyrazine ring system to fine-tune biological activity

  • Development of prodrug forms to improve delivery to specific tissues or cellular compartments

These optimization strategies can lead to derivatives with improved potency, selectivity, or pharmacokinetic properties for specific therapeutic applications.

Related Compounds and Comparative Analysis

Examining compounds structurally related to methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate provides additional insights into structure-activity relationships and potential applications.

Structural Analogs

Several compounds closely related to methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate have been identified and characterized:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylateC9H8BrN3O2270.08 g/molAdditional methyl group at position 6
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acidC7H4BrN3O2242.03 g/molCarboxylic acid instead of methyl ester
2-Bromo-5H-pyrrolo[2,3-b]pyrazineC6H4BrN3198.02 g/molLacks the carboxylate functionality

These structural analogs provide important comparative data for understanding how specific functional groups affect biological activity and chemical properties .

Biological Activity Comparisons

Comparing the biological activities of these related compounds reveals important structure-activity relationships:

These comparisons enable researchers to optimize compound structures for specific biological targets or therapeutic applications.

Future Research Directions

The continued exploration of methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate and its derivatives presents numerous opportunities for advancing medicinal chemistry and drug development.

Targeted Compound Development

Future research may focus on the development of more targeted derivatives:

  • Design of compounds with enhanced selectivity for specific kinase targets

  • Development of dual-action compounds that combine kinase inhibition with other mechanisms of action

  • Creation of tissue-specific derivatives that preferentially accumulate in target organs or tissues

  • Exploration of extended-release formulations or prodrug approaches to improve pharmacokinetic properties

These development strategies could lead to compounds with improved therapeutic profiles for specific disease indications.

Advanced Biological Evaluations

More comprehensive biological evaluations of methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate and its derivatives are needed:

  • Detailed studies of pharmacokinetics and metabolism

  • Comprehensive toxicological evaluations to assess safety profiles

  • Target identification studies to better understand molecular mechanisms

  • In vivo efficacy studies in relevant disease models

  • Combination therapy assessments to identify synergistic drug combinations

These advanced evaluations would provide a more complete understanding of the compound's potential therapeutic applications and limitations.

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